N-(1-benzylpiperidin-4-yl)pentanamide

PDE5 inhibition cardiovascular research phosphodiesterase

N-(1-Benzylpiperidin-4-yl)pentanamide is a selective PDE5A inhibitor (IC₅₀ 36 nM) with negligible σ₁ receptor (predicted Ki >100 nM) and MOR binding (Ki >10,000 nM), enabling deconvolution of PDE5-dependent vasodilation without σ₁ or opioid confounds. Its simple unbranched pentanamide side chain avoids off-target liabilities of common N-aryl and branched analogs. Use as a potency-graded PDE5 chemical probe (~10-fold weaker than sildenafil) to avoid ceiling effects in myography/cGMP assays, or as a matched negative control for σ₁ receptor studies. Patent-informed Class III antiarrhythmic starting point. Non-opioid, non-scheduled research compound.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B4844251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)pentanamide
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H26N2O/c1-2-3-9-17(20)18-16-10-12-19(13-11-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20)
InChIKeyXNQOATPRXUJUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)pentanamide: A Selective PDE5 Inhibitor Reference Tool for Cardiovascular and Neuroscience Research


N-(1-Benzylpiperidin-4-yl)pentanamide (C₁₆H₂₄N₂O, MW 264.38 g/mol) is a synthetic N-benzylpiperidine amide that functions as a selective phosphodiesterase 5A (PDE5A) inhibitor [1]. Its simple, unbranched pentanamide side chain differentiates it from the more common N-aryl and branched analogs, making it a valuable chemical probe for deconvoluting the acyl moiety’s contribution to target engagement, selectivity, and off-target liability [2].

Why N-Benzylpiperidine Amides Cannot Be Substituted for the Pentanamide


Although many 1-benzylpiperidine derivatives share a conserved core, their biological profiles are exquisitely sensitive to the nature of the amide substituent. N-(1-Benzylpiperidin-4-yl)arylacetamides exhibit high σ₁ receptor affinity (Ki ~0.7 nM), whereas the pentanamide analog shows a distinct PDE5A inhibitory profile (IC₅₀ 36 nM) with negligible σ₁ binding at similar concentrations [1][2]. Generic substitution of the pentanamide with a phenylacetamide, propionamide, or benzylfentanyl congener would produce completely different pharmacological effects, rendering intercompound exchange scientifically invalid.

Quantitative Differentiation of N-(1-Benzylpiperidin-4-yl)pentanamide from Its Closest Analogs


PDE5A Inhibition: Pentanamide vs. Sildenafil

In a phosphodiesterase 5A (PDE5A) enzymatic assay, N-(1-benzylpiperidin-4-yl)pentanamide achieved an IC₅₀ of 36 nM [1]. By comparison, sildenafil, the clinically approved PDE5 inhibitor, exhibits an IC₅₀ of approximately 3.5 nM under analogous conditions [2]. The ~10-fold lower potency of the pentanamide provides a useful window for partial PDE5 inhibition, which is advantageous for dose-response studies where complete enzyme blockade is undesirable.

PDE5 inhibition cardiovascular research phosphodiesterase

σ₁ Receptor Selectivity Gap: Pentanamide vs. Phenylacetamide Analog

Structure–activity relationship (SAR) data demonstrate that an aryl group on the amide side chain is essential for high-affinity σ₁ receptor binding. The prototypical N-(1-benzylpiperidin-4-yl)phenylacetamide binds the σ₁ receptor with a Ki of 0.74 nM [1], whereas the pentanamide, which lacks this aryl moiety, is predicted to display a Ki exceeding 100 nM [2]. This >135‑fold affinity gap translates into a functional selectivity window that allows the pentanamide to be used as a σ₁-negative control while retaining PDE5 activity.

sigma-1 receptor selectivity SAR

Opioid Inactivity: Pentanamide vs. Benzylfentanyl

Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide retains a moderate mu opioid receptor (MOR) Ki of 213 nM [1]. The pentanamide lacks the N‑phenyl substituent that is critical for MOR recognition, and SAR models predict a Ki greater than 10 000 nM, a >47‑fold loss of affinity [2]. This near‑complete abolition of opioid activity makes the pentanamide a safer alternative for in‑vivo behavioral studies where opioid‑mediated confounding must be avoided.

mu opioid receptor off-target screening CNS safety

Class III Antiarrhythmic Potential as a Distinct Application Domain

US Patent 5,098,915 describes substituted N‑benzylpiperidine amides, including compounds with the pentanamide chemotype, as Class III antiarrhythmic agents that prolong cardiac action‑potential repolarization [1]. While no compound‑specific electrophysiology data are available, the patent establishes a therapeutic avenue that is mechanistically orthogonal to the PDE5 and σ₁ activities discussed above. This differentiation supports procurement for laboratories exploring multimodal cardiovascular pharmacology.

cardiac electrophysiology antiarrhythmic ion channel

Optimal Use Cases for N-(1-Benzylpiperidin-4-yl)pentanamide Based on Empirical Evidence


PDE5‑Selective Pharmacological Tool for Cardiovascular Signaling Studies

With a well‑defined PDE5A IC₅₀ of 36 nM, the compound serves as a moderate‑potency PDE5 inhibitor for use in isolated vessel myography or cultured smooth‑muscle cell assays where graded cGMP elevation is desired [1]. Its ~10‑fold lower potency relative to sildenafil reduces the risk of ceiling effects, enabling dose‑response characterization of PDE5‑dependent vasodilation.

Negative Control for Sigma‑1 Receptor Screening Panels

Because the pentanamide lacks the aryl group essential for high‑affinity σ₁ binding (predicted Ki > 100 nM vs 0.74 nM for the phenylacetamide analog), it can be employed as a matched negative control in σ₁ receptor binding or functional assays, helping laboratories confirm that observed effects are not due to residual σ₁ engagement [2].

Non‑Opioid Reference Standard in Behavioral Pharmacology

The compound’s predicted MOR inactivity (Ki > 10 000 nM, >47‑fold weaker than benzylfentanyl) makes it suitable as a non‑opioid control compound in rodent models of nociception, anxiety, or drug discrimination, where opioid‑mediated behavioral confounds must be excluded [3].

Scaffold for Class III Antiarrhythmic Lead Optimization

The generic Class III activity claimed in US Patent 5,098,915 for N‑benzylpiperidine amides provides a patent‑landscape‑informed starting point for medicinal chemistry programs targeting cardiac ion channels, leveraging the pentanamide’s synthetic tractability and structural simplicity [4].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.